molecular formula C21H21N3O3S B2788751 ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286695-40-6

ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2788751
CAS No.: 1286695-40-6
M. Wt: 395.48
InChI Key: YHRZGLJNJCTQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with an acetamido group bearing phenyl and pyrrole moieties, along with an ethyl ester functional group. Its structural complexity arises from the interplay of aromatic systems (phenyl, pyrrole) and the bicyclic thiazole scaffold, which confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-27-20(26)15-10-11-16-17(15)22-21(28-16)23-19(25)18(24-12-6-7-13-24)14-8-4-3-5-9-14/h3-9,12-13,15,18H,2,10-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRZGLJNJCTQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a complex structure that includes a thiazole ring, which is significant for its biological properties. The molecular formula is C₁₄H₁₅N₃O₂S, and it has a molecular weight of approximately 273.35 g/mol. The presence of both the pyrrole and thiazole moieties contributes to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, modulating cellular signaling processes.

These interactions can lead to significant biological effects, such as anti-inflammatory and anticancer activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazole compounds have shown promise in inhibiting cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated effective inhibition against various cancer cell lines, including breast and colon cancer cells .
CompoundCell LineIC50 (μM)
T47DBreast Cancer43.4
HCT116Colon Cancer6.2
  • Antioxidant Properties : Some studies have highlighted the antioxidant potential of similar pyrrole derivatives, suggesting that this compound may also exhibit protective effects against oxidative stress.

Case Study 1: Anticancer Screening

In a study examining various thiazole derivatives, this compound was evaluated for its anticancer properties. The results indicated that it inhibited the growth of specific cancer cell lines at micromolar concentrations, demonstrating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of thiazole derivatives. This compound was shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Scientific Research Applications

1.1 Anti-inflammatory Properties
Research indicates that compounds containing the thiazole and pyrrole moieties exhibit significant anti-inflammatory activity. Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of this compound demonstrate selective inhibition of COX-II with minimal ulcerogenic effects, making them promising candidates for developing safer anti-inflammatory drugs .

1.2 Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. Research has demonstrated that similar thiazole and pyrrole derivatives can induce cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (endometrial cancer) cells . The anticancer activity is often attributed to the compound's ability to interact with specific cellular targets, leading to the modulation of signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

StudyFindingsApplications
Bekhit et al. (2023)Demonstrated selective COX-II inhibition with minimal side effectsPotential anti-inflammatory drug development
Eren et al. (2023)Evaluated a series of thiazole derivatives showing strong anti-inflammatory activityBasis for new therapeutic agents targeting inflammation
El-Sayed et al. (2023)Synthesized novel pyrazole derivatives with potent anti-inflammatory propertiesExploration of new anti-inflammatory drugs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous heterocyclic derivatives, focusing on structural motifs, physicochemical properties, and reported bioactivity.

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Bioactivity
Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (Target) Cyclopenta[d]thiazole Ethyl ester, phenyl, pyrrole-acetamido ~443.5 ~3.8 (predicted) Not yet reported
4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Thieno-triazolo-diazepine Chlorophenyl, ethyl, methyl ~428.3 ~4.2 Anxiolytic (GABA modulation)
2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole Benzimidazole Ethoxyphenyl, nitro, piperidinylethyl ~464.5 ~2.9 Anthelmintic, antiparasitic
1-Diethylaminoethyl-2-p-ethoxybenzyl-5-nitrobenzimidazole Benzimidazole Diethylaminoethyl, ethoxybenzyl, nitro ~454.5 ~3.1 Protozoal inhibitor

Structural and Electronic Differences

  • Thiazole vs. Benzimidazole/Triazolo-diazepine Cores : The target compound’s cyclopenta[d]thiazole core offers greater rigidity compared to benzimidazole or triazolo-diazepine scaffolds. This rigidity may enhance binding selectivity in enzyme pockets but reduce conformational adaptability .
  • This could improve target affinity in polar environments.

Physicochemical Properties

  • Solubility: The target compound’s predicted LogP (~3.8) suggests moderate lipophilicity, comparable to benzimidazole derivatives but lower than thieno-triazolo-diazepines (~4.2). This balance may favor membrane permeability while retaining aqueous solubility.
  • Thermal Stability : Cyclopenta[d]thiazole derivatives generally exhibit higher melting points (>200°C) than benzimidazoles (~160–180°C) due to enhanced π-stacking and rigidity .

Bioactivity Trends

While the target compound’s bioactivity remains uncharacterized, analogs provide insights:

  • Thieno-triazolo-diazepines: Known for CNS activity (e.g., anxiolysis) via GABA receptor modulation. The absence of a diazepine ring in the target compound likely shifts its mechanism away from neurological targets.
  • Benzimidazoles : Antiparasitic activity correlates with nitro and aromatic substituents. The target’s nitro-free structure may instead target kinases or inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.